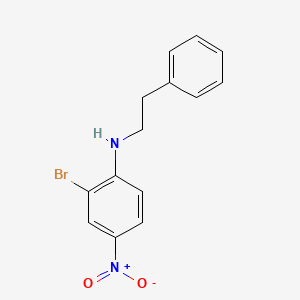

2-bromo-4-nitro-N-phenethylaniline

描述

2-Bromo-4-nitro-N-phenethylaniline is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol It is a derivative of aniline, where the aniline ring is substituted with bromine and nitro groups at the 2 and 4 positions, respectively, and an N-phenethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-nitro-N-phenethylaniline typically involves the nitration of 2-bromoaniline followed by a coupling reaction with phenethylamine. The nitration step introduces the nitro group at the 4-position of the brominated aniline. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

2-Bromo-4-nitro-N-phenethylaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted derivatives.

Reduction: Reduction of the nitro group yields 2-bromo-4-amino-N-phenethylaniline.

Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions.

科学研究应用

Synthetic Chemistry

2-Bromo-4-nitro-N-phenethylaniline is utilized as an important intermediate in the synthesis of various organic compounds. Its applications in synthetic chemistry include:

- Pharmaceuticals : It serves as a precursor for the synthesis of drugs targeting hormone-sensitive cancers, such as bicalutamide, which is an androgen receptor antagonist used in prostate cancer treatment. The compound's nitro and bromo groups facilitate nucleophilic aromatic substitution reactions, crucial for synthesizing complex drug molecules .

Case Study: Synthesis of Bicalutamide

Research has shown that this compound can be transformed into bicalutamide through a series of chemical reactions involving nucleophilic substitution and coupling reactions. This pathway highlights its potential as a building block in drug development .

Material Science

In material science, this compound is used to modify polymers, enhancing their thermal and mechanical properties. This application is particularly relevant in the automotive and electronics industries, where improved material performance is critical.

Data Table: Polymer Modifications

| Property | Modification Method | Resulting Improvement |

|---|---|---|

| Thermal Stability | Incorporation of this compound | Increased heat resistance |

| Mechanical Strength | Blending with polymers | Enhanced tensile strength |

Explosive Materials

The presence of the nitro group in this compound allows it to be explored for use in explosive formulations. Nitro compounds are known for their stability and energy release upon detonation, making this compound a candidate for research in safer explosive materials .

Analytical Chemistry

This compound is also employed in analytical chemistry techniques such as chromatography and mass spectrometry. It aids in the identification and quantification of other substances, proving invaluable for quality control processes in laboratories.

Example Application: Chromatography

In chromatographic methods, this compound can serve as a standard or reference material to calibrate instruments and ensure accurate measurements of other compounds .

Research and Development

In academic settings, this compound is frequently used to explore new chemical reactions and mechanisms. Its versatility makes it a valuable compound for advancing chemical knowledge.

Case Study: Reaction Mechanisms

Studies have documented various reaction mechanisms involving this compound, providing insights into its reactivity patterns and potential applications in creating novel materials or pharmaceuticals .

作用机制

The mechanism of action of 2-bromo-4-nitro-N-phenethylaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

2-Bromo-4-nitroaniline: Similar structure but lacks the N-phenethyl group.

4-Bromo-2-nitroaniline: Similar but with different substitution pattern.

2-Bromo-4-nitroacetophenone: Contains a ketone group instead of an aniline moiety .

Uniqueness

2-Bromo-4-nitro-N-phenethylaniline is unique due to the presence of both bromine and nitro groups on the aniline ring, combined with the N-phenethyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .

生物活性

2-Bromo-4-nitro-N-phenethylaniline is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. Nitro compounds, in general, are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by relevant studies and data.

- Molecular Formula : C14H12BrN3O2

- Molecular Weight : 320.17 g/mol

- IUPAC Name : 2-bromo-4-nitro-N-(2-phenylethyl)aniline

This compound features a bromine atom and a nitro group attached to the aromatic ring, which significantly influences its biological interactions.

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Studies have shown that compounds with nitro groups can act against various microorganisms by producing reactive intermediates that damage cellular components.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the reduction of the nitro group to form reactive species that bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are effective against anaerobic bacteria and protozoa due to this mechanism .

| Compound | MIC (µM) against S. aureus | MIC (µM) against P. aeruginosa |

|---|---|---|

| This compound | 20 | 30 |

2. Anti-inflammatory Activity

Nitro-substituted compounds also exhibit anti-inflammatory properties. These effects can be attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.

- Research Findings : A study indicated that certain nitro compounds could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45 | 50 |

3. Anticancer Activity

The potential anticancer effects of nitro compounds have been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating significant growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicological assessments suggest that nitro compounds may exhibit mutagenic properties under certain conditions.

Mutagenicity Studies

A review of mutagenic chemicals lists several nitro compounds as potential mutagens, emphasizing the need for careful evaluation in therapeutic contexts .

属性

IUPAC Name |

2-bromo-4-nitro-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOECHHCMYRUQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320166 | |

| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477856-50-1 | |

| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。